molecular formula C17H22OS B13096180 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol

2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol

Cat. No.: B13096180
M. Wt: 274.4 g/mol
InChI Key: KHADRTWMROCUEB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C₁₇H₂₂OS. It is a complex molecule that features a cyclohexene ring substituted with dimethyl groups and a phenylthio-cyclopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is used in various scientific research fields:

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the unique structure of the compound. The pathways involved may include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylcyclohexanol: Similar in structure but lacks the phenylthio group.

    1-Phenylthio-2-cyclopropylcyclohexane: Similar but without the hydroxyl group.

Uniqueness

2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is unique due to the combination of its cyclohexene ring, phenylthio group, and hydroxyl group. This combination imparts distinct chemical properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C17H22OS

Molecular Weight

274.4 g/mol

IUPAC Name

2,6-dimethyl-1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C17H22OS/c1-13-7-6-8-14(2)17(13,18)16(11-12-16)19-15-9-4-3-5-10-15/h3-5,7,9-10,14,18H,6,8,11-12H2,1-2H3

InChI Key

KHADRTWMROCUEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C1(C2(CC2)SC3=CC=CC=C3)O)C

Origin of Product

United States

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